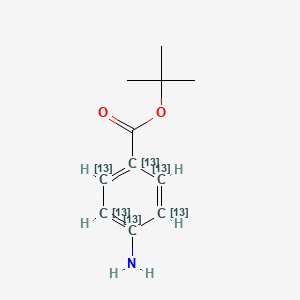

tert-Butyl 4-aminobenzoate-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

tert-butyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

KYORUZMJUKHKFS-VFESMUGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

what are the chemical properties of tert-Butyl 4-aminobenzoate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-aminobenzoate-¹³C₆, a stable isotope-labeled compound crucial for advanced research in drug development and metabolic analysis.

Core Chemical Properties

tert-Butyl 4-aminobenzoate-¹³C₆ is the ¹³C labeled version of tert-Butyl 4-aminobenzoate (B8803810), where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope.[1] This isotopic labeling makes it an invaluable tracer for quantitative analysis in drug development and metabolic flux analysis.[1][2]

Quantitative Data Summary

Due to the limited availability of specific experimental data for the ¹³C₆-labeled compound in the public domain, the properties of the unlabeled tert-Butyl 4-aminobenzoate are provided below for reference. The physical properties of the ¹³C₆ isotopologue are expected to be very similar.

Table 1: Physicochemical Properties of tert-Butyl 4-aminobenzoate (Unlabeled)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | [3][5][6] |

| Melting Point | 108-110 °C | [3][6][7] |

| Boiling Point | 322.4 °C at 760 mmHg | [3] |

| Density | 1.078 g/cm³ | [3] |

| Flash Point | 173.6 °C | [3] |

| Appearance | White to off-white solid or crystalline powder | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [4] |

| pKa | 2.43 ± 0.10 (Predicted) | [3] |

Table 2: Known Properties of tert-Butyl 4-aminobenzoate-¹³C₆

| Property | Value | Reference |

| Molecular Formula | C₅¹³C₆H₁₅NO₂ | [1] |

| Molecular Weight | 199.20 g/mol | [1] |

| CAS Number | 1793059-78-5 | [1] |

Synthesis and Reactivity

The chemical reactivity of tert-Butyl 4-aminobenzoate-¹³C₆ is governed by its functional groups: the amino group and the tert-butyl ester group. The amino group can undergo reactions such as acylation and alkylation, while the tert-butyl ester can be selectively deprotected under acidic conditions.[8]

General Synthesis Pathway

Experimental Protocol: Synthesis of tert-Butyl 4-aminobenzoate

-

Acid Chloride Formation: 4-Aminobenzoic acid is suspended in thionyl chloride and heated to a gentle reflux for approximately two hours until the solution becomes clear. The excess thionyl chloride is then removed under reduced pressure.

-

Esterification: The resulting acid chloride is dissolved in dichloromethane (B109758) and cooled in an ice bath. A solution of t-butanol in dichloromethane is added to the stirred solution.

-

Isolation and Purification: A solid white precipitate, the hydrochloride salt of the product, is formed. This is isolated by evaporation of the solvent. The solid is then suspended in an aqueous sodium hydrogencarbonate solution and extracted with dichloromethane. The organic layers are combined, dried, and evaporated to yield the final product.

Caption: General synthesis pathway for tert-Butyl 4-aminobenzoate-¹³C₆.

Applications in Research and Drug Development

The primary application of tert-Butyl 4-aminobenzoate-¹³C₆ is as an internal standard and tracer in metabolic flux analysis (MFA).[2] MFA is a powerful technique used to quantify the rates of metabolic reactions in a biological system.

Metabolic Flux Analysis (MFA) Workflow

In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate. The isotopic labeling patterns in the resulting metabolites, such as amino acids, are then analyzed by mass spectrometry or NMR. This data is used to calculate the flux of carbon through the metabolic pathways.

Experimental Workflow: ¹³C-Metabolic Flux Analysis

-

Cell Culture: Cells are grown in a defined medium containing a known concentration of a ¹³C-labeled carbon source.

-

Metabolite Extraction: Metabolites are extracted from the cells at a specific time point.

-

Isotopomer Analysis: The isotopic labeling patterns of key metabolites (e.g., amino acids) are determined using techniques like GC-MS or LC-MS.

-

Flux Calculation: The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Physical Characteristics of ¹³C₆ Labeled Aminobenzoate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of ¹³C₆ labeled aminobenzoate esters. These isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. The incorporation of six ¹³C atoms into the benzene (B151609) ring provides a distinct mass shift, enabling precise differentiation from their unlabeled counterparts without significantly altering their chemical behavior.

Quantitative Data of ¹³C₆ Labeled Aminobenzoate Esters

The following tables summarize the key physical and chemical properties of two common ¹³C₆ labeled aminobenzoate esters: Benzocaine-¹³C₆ (ethyl 4-aminobenzoate-¹³C₆) and [¹³C₆]-2-Aminobenzoic acid methyl ester. Data for their corresponding unlabeled isotopologues are included for comparison.

Table 1: Physical and Chemical Properties of Benzocaine-¹³C₆ and Unlabeled Benzocaine

| Property | Benzocaine-¹³C₆ | Benzocaine (Unlabeled) |

| Molecular Formula | ¹³C₆C₃H₁₁NO₂[1] | C₉H₁₁NO₂[2] |

| Molecular Weight | 171.15 g/mol [1] | 165.19 g/mol [2] |

| Monoisotopic Mass | 171.09910761 Da[1] | 165.07897869 Da |

| Melting Point | Not specified | 88 - 90 °C[3] |

| Boiling Point | Not specified | 310 °C[4] |

| XLogP3 | 1.9[1] | 1.9 |

| Polar Surface Area | 52.3 Ų[1] | 52.3 Ų |

| Solubility | Not specified | Soluble in alcohol, ether, and dilute acids; Insoluble in water[4] |

| Appearance | Not specified | White crystalline solid[4] |

| CAS Number | 1391054-61-7[1] | 94-09-7[5] |

Table 2: Physical and Chemical Properties of [¹³C₆]-2-Aminobenzoic acid methyl ester and Unlabeled Methyl 4-aminobenzoate (B8803810)

| Property | [¹³C₆]-2-Aminobenzoic acid methyl ester | Methyl 4-aminobenzoate (Unlabeled) |

| Molecular Formula | ¹³C₆C₂H₉NO₂[6] | C₈H₉NO₂[7] |

| Molecular Weight | 157.12 g/mol [6] | 151.16 g/mol [7] |

| Minimum Purity | 98.00%[6] | 98% |

| Isotopic Enrichment | 99% ¹³C[6] | Not Applicable |

| Melting Point | Not specified | 110-113 °C[8] |

| Appearance | Not specified | White to light brown/beige crystals or crystalline powder[7][8] |

| Solubility | Refer to Certificate of Analysis[6] | Soluble in alcohol and ether; slightly soluble in water[7] |

| pKa | Not specified | 2.38 (+1) at 25°C[7] |

| CAS Number | Not specified (Unlabeled: 134-20-3)[6] | 619-45-4 |

Experimental Protocols and Methodologies

The synthesis and characterization of ¹³C₆ labeled aminobenzoate esters involve multi-step chemical reactions followed by rigorous analytical confirmation.

Synthesis of ¹³C₆ Labeled Aminobenzoate Precursors

A common strategy for synthesizing ¹³C₆ labeled aminobenzoate derivatives starts with commercially available ¹³C₆ labeled aniline. For instance, the synthesis of [¹³C₆]3,4-diaminobenzoic acid, a precursor for labeled benzimidazoles, has been described in a six-step process starting from [¹³C₆]aniline.[9][10] Key steps in such syntheses often include:

-

Protection of functional groups: To ensure selective reactions, existing amino or carboxylic acid groups may be protected.

-

Nitration: Introduction of a nitro group onto the ¹³C₆ benzene ring.

-

Reduction: Conversion of the nitro group to an amino group. A method utilizing ammonium (B1175870) formate (B1220265) for a hydrogen gas-free reduction has been noted.[10]

-

Esterification: Reaction of the carboxylic acid group with an appropriate alcohol (e.g., ethanol (B145695) for ethyl esters, methanol (B129727) for methyl esters) to form the final ester product.

-

Deprotection: Removal of any protecting groups.

-

Purification: The final product is purified, typically using techniques like column chromatography or recrystallization.

Characterization Methods

The identity and purity of the synthesized ¹³C₆ labeled aminobenzoate esters are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the proton structure of the molecule.

-

¹³C NMR: Directly verifies the incorporation and position of the ¹³C labels. The spectra will show characteristic shifts and couplings confirming the ¹³C₆ aromatic ring.

-

-

Mass Spectrometry (MS): This is a crucial technique to confirm the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum will show a molecular ion peak shifted by +6 Da compared to the unlabeled standard.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group (C=O) and the amine group (N-H).

-

Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the ¹³C₆ labeled structure.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the key characteristics of these labeled compounds.

Caption: General synthesis workflow for ¹³C₆ aminobenzoate esters.

Caption: Key characteristics and applications of ¹³C₆ aminobenzoate esters.

References

- 1. Benzocaine-13C6 | C9H11NO2 | CID 71313692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. Benzocaine [webbook.nist.gov]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. methyl 4-aminobenzoate [chembk.com]

- 8. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of [13C6]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles [agris.fao.org]

molecular formula and exact mass of tert-Butyl 4-aminobenzoate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and analytical methodologies related to tert-Butyl 4-aminobenzoate-13C6, a stable isotope-labeled compound crucial for advanced research in drug metabolism and pharmacokinetics.

Core Compound Data

This compound is the isotopically labeled form of tert-Butyl 4-aminobenzoate, where the six carbon atoms of the benzene (B151609) ring are replaced with the Carbon-13 isotope. This labeling makes it an invaluable tool for tracer studies in various stages of drug development.[1]

| Property | Value |

| Molecular Formula | C₅¹³C₆H₁₅NO₂ |

| Molecular Weight | 199.20 g/mol [1][2] |

| Exact Mass | 199.130457 Da |

| Unlabeled Molecular Formula | C₁₁H₁₅NO₂[3] |

| Unlabeled Exact Mass | 193.110278721 Da[4] |

| Synonyms | This compound, 4-Aminobenzoic acid tert-butyl ester-13C6 |

Experimental Protocols

The synthesis and analysis of this compound require precise and controlled experimental procedures. Below are detailed methodologies for its synthesis and characterization.

Synthesis of this compound

The synthesis of the labeled compound generally follows the synthetic route of its unlabeled counterpart, starting with the appropriately labeled precursor.

Starting Material: 4-Aminobenzoic acid-13C6

Procedure:

-

Acid Chloride Formation: 4-Aminobenzoic acid-13C6 is suspended in thionyl chloride and gently refluxed. The reaction is monitored until the solution becomes clear, indicating the formation of 4-aminobenzoyl chloride-13C6. The excess thionyl chloride is then removed under reduced pressure.[5]

-

Esterification: The resulting acid chloride is dissolved in a suitable solvent like dichloromethane (B109758). A solution of tert-butanol (B103910) in dichloromethane is added dropwise to the stirred solution, typically cooled in an ice bath to manage the exothermic reaction.[5]

-

Work-up and Purification: The reaction mixture is then neutralized, often with an aqueous sodium bicarbonate solution. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.[5]

Analytical Characterization

Mass Spectrometry (MS):

Mass spectrometry is a primary technique for confirming the identity and isotopic enrichment of this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the calculated exact mass of the labeled compound (199.130457 Da). The isotopic distribution pattern will confirm the presence of the six 13C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for structural elucidation and confirming the position of the isotopic labels.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will be similar to the unlabeled compound, showing signals for the aromatic protons, the amino protons, and the tert-butyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms. The signals for the six labeled aromatic carbons will be significantly enhanced and will exhibit coupling with adjacent ¹³C atoms, providing definitive evidence of the labeling pattern.

Application in Drug Development: A Workflow

Stable isotope-labeled compounds like this compound are instrumental in pharmacokinetic studies, serving as internal standards or tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Caption: Workflow for an ADME study using a 13C-labeled compound.

This diagram illustrates the typical workflow where a 13C-labeled compound is co-administered with its unlabeled counterpart to an animal model. Subsequent analysis of biological samples by LC-MS/MS allows for the precise quantification of the drug and its metabolites, leading to a comprehensive understanding of its pharmacokinetic profile. This data is critical for making informed decisions in the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1793059-78-5|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]

- 4. Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 233272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

The Gold Standard: A Technical Guide to 13C-Labeled Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of 13C-labeled internal standards, establishing their role as the gold standard in bioanalysis and drug development. By providing a chemically identical yet mass-distinct analogue of the analyte, 13C-labeled internal standards offer an unparalleled solution to the challenges of matrix effects, sample preparation variability, and instrument drift.

Core Principles: The Foundation of Accurate Quantification

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is isotope dilution mass spectrometry (IDMS).[1][2] A known quantity of the 13C-labeled internal standard is added to a sample at the earliest stage of preparation.[3] This "spike" acts as a chemical twin to the endogenous analyte, experiencing the same physical and chemical variations throughout the entire analytical workflow, from extraction to detection.[4]

The mass spectrometer distinguishes between the analyte and the 13C-IS based on their mass-to-charge ratio (m/z).[1] By measuring the ratio of the analyte's signal intensity to that of the 13C-IS, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.[3]

The 13C Advantage: Superiority Over Other Labeling Strategies

While other stable isotopes like deuterium (B1214612) (²H or D) are used, 13C labeling offers distinct advantages that translate to higher data quality and reliability. The primary differentiator is the "isotope effect." The significant mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, leading to potential issues.[4]

Key Advantages of 13C-Labeled Internal Standards:

-

Chromatographic Co-elution: 13C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, resulting in near-perfect co-elution during liquid chromatography (LC).[5] Deuterated standards, conversely, can exhibit a chromatographic shift, eluting slightly earlier than the analyte. This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[4]

-

Isotopic Stability: 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly in certain molecular positions.[6] This ensures the integrity of the internal standard throughout the analytical process.

-

Reduced Isotopic Interference: The natural abundance of 13C is approximately 1.1%, which is higher than that of deuterium. However, the mass difference between the analyte and a 13C-labeled standard is typically larger and more distinct, leading to a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's natural isotopic cluster.[4]

Quantitative Data Presentation

The use of 13C-labeled internal standards significantly improves the precision and accuracy of quantitative analyses. The following tables summarize key performance metrics, comparing 13C-IS with other normalization methods and highlighting typical bioanalytical validation parameters.

| Normalization Method | Average Coefficient of Variation (CV%) | Reference |

| No Normalization (Raw Data) | 11.01% | [7] |

| Total Ion Current (TIC) | Not specified, but showed reduction | [7] |

| 13C-Labeled Internal Standard (13C-IS) | 6.36% | [7] |

| Deuterated Internal Standard Mixture | Not specified, but 13C-IS showed significant reduction in CV% in comparison | [7] |

Table 1: Comparison of Normalization Methods on the Precision of Lipidomics Analysis. Data from a study on lipidomics in human plasma, demonstrating the superior reduction in analytical variability when using a 13C-labeled internal standard mixture.[7]

| Validation Parameter | Acceptance Criteria | Typical Performance with 13C-IS | Reference |

| Accuracy | Mean value within ±15% of nominal value (±20% at LLOQ) | Within ±10% | [8] |

| Precision (Repeatability & Intermediate Precision) | CV ≤ 15% (≤ 20% at LLOQ) | < 10% | [8] |

| Recovery | Consistent, precise, and reproducible | 80-98% | [9] |

| Matrix Effect | IS-normalized factor close to 1 | Minimal and compensated by 13C-IS | [3] |

Table 2: Typical Bioanalytical Method Validation Parameters and Performance using 13C-Labeled Internal Standards. LLOQ: Lower Limit of Quantification.[8][9]

Experimental Protocols

This section provides a detailed, representative methodology for the quantitative analysis of a small molecule drug in human plasma using a 13C-labeled internal standard with LC-MS/MS.

1. Materials and Reagents

-

Analyte reference standard (≥98% purity)

-

13C-labeled internal standard (isotopic purity ≥99%)

-

HPLC or UHPLC grade methanol (B129727), acetonitrile, and water

-

LC-MS grade formic acid

-

Human plasma (sourced from a certified blood bank)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

2. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare primary stock solutions of the analyte and the 13C-IS in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working solution of the 13C-IS in the same diluent at a concentration that will yield a robust signal in the mass spectrometer.

3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standards, QCs, and unknown samples), add 25 µL of the 13C-IS working solution.

-

Vortex briefly to mix.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and 13C-IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatograph: UHPLC system.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the 13C-IS.

5. Data Processing and Quantification

-

Integrate the peak areas for the analyte and the 13C-IS.

-

Calculate the peak area ratio (analyte peak area / 13C-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

discovery and synthesis of novel 13C labeled analytical standards

An In-depth Technical Guide to the Discovery and Synthesis of Novel ¹³C Labeled Analytical Standards

Introduction

In the fields of pharmaceutical development, metabolic research, and environmental science, the use of stable isotope-labeled compounds has become an indispensable tool for elucidating complex biological and chemical processes.[1][2] Among the various stable isotopes, Carbon-13 (¹³C) labeled compounds have emerged as the gold standard for analytical standards due to their stability and ability to mimic the behavior of their unlabeled counterparts without exhibiting significant isotopic effects.[3] Unlike radioactive isotopes, ¹³C is non-radioactive and can be safely used in a wide range of studies.[4] These labeled compounds are chemically identical to the active pharmaceutical ingredient or metabolite of interest, allowing for precise tracking and quantification in complex matrices.[5] This guide provides a comprehensive overview of the synthesis, purification, and application of novel ¹³C labeled analytical standards.

Synthesis of ¹³C Labeled Compounds

The synthesis of ¹³C labeled compounds can be achieved through two primary methodologies: chemical synthesis and biosynthetic methods.[1]

Chemical Synthesis

Chemical synthesis involves the incorporation of ¹³C atoms into a target molecule through a series of controlled chemical reactions. This approach offers precise control over the position of the label within the molecule. Common starting materials include commercially available ¹³C-labeled reagents such as ¹³C-carbon dioxide (¹³CO₂), ¹³C-methanol (¹³CH₃OH), and metal cyanides (M¹³CN).[1][6]

Key synthetic strategies include:

-

Grignard Reactions: Introducing a ¹³C-carboxylate group by reacting a Grignard reagent with ¹³CO₂.[1]

-

Nucleophilic Substitution: Using ¹³C-labeled alkyl halides or other electrophiles to introduce a ¹³C-labeled functional group.[1]

-

Chemoenzymatic Synthesis: This powerful technique combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex, specifically labeled molecules.[7]

Biosynthetic Methods

Biosynthesis utilizes biological systems, such as microorganisms or plants, to incorporate ¹³C into complex molecules.[1] This method is particularly useful for producing uniformly labeled biomolecules like proteins, nucleic acids, and lipids.[1] The process typically involves culturing the organism in a medium where the primary carbon source is a ¹³C-labeled substrate, such as [U-¹³C]-glucose.[1] The organism then naturally incorporates the ¹³C into its metabolites.[1]

Purification and Analysis

Following synthesis, the ¹³C labeled compound must be purified and its structure and purity confirmed.

Purification: High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying the target labeled product from the reaction mixture.[5]

Structural Confirmation and Quality Control:

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the labeled compound.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the ¹³C label.[5][8][9]

-

Analytical HPLC: Used to assess the chemical purity of the final product by detecting any non-labeled impurities.[5]

Applications in Research and Drug Development

¹³C labeled analytical standards have a wide array of applications in scientific research and pharmaceutical development.

Metabolic Tracing and Flux Analysis

By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon atoms through various pathways.[1][10][11] This technique, known as Metabolic Flux Analysis (MFA), provides quantitative insights into the rates of metabolic reactions and is invaluable for understanding disease states like cancer and diabetes.[10]

Drug Metabolism and Pharmacokinetics (DMPK)

¹³C labeled compounds are crucial in DMPK studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][5] They are also instrumental in bioavailability and bioequivalence studies, which are essential for regulatory submissions.[2]

Quantitative Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ¹³C labeled compounds serve as ideal internal standards.[2][7] Because they have nearly identical chemical and physical properties to the analyte, they can accurately correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements.[3]

Data Presentation

Table 1: Common ¹³C Labeled Precursors and Their Applications

| ¹³C Labeled Precursor | Labeling Pattern | Key Applications | References |

| [U-¹³C₆]Glucose | Uniformly labeled | General metabolic screening, TCA cycle analysis | [12] |

| [1,2-¹³C₂]Glucose | Specifically labeled | Glycolysis and Pentose Phosphate Pathway flux | [13] |

| [U-¹³C₅]Glutamine | Uniformly labeled | Anaplerotic reactions, TCA cycle analysis | [13] |

| ¹³CO₂ | Single carbon label | Carboxylation reactions | [6] |

| ¹³C-Methanol/Iodomethane | Single carbon label | Methylation reactions | [1][6] |

Table 2: Comparison of Analytical Techniques for ¹³C Labeled Compounds

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | References |

| Information Provided | Isotopic enrichment, molecular formula | Positional information of the label, structural elucidation | [4] |

| Sensitivity | High (nanomolar to picomolar) | Lower | [4] |

| Sample Requirement | Small | Larger | [14] |

| Throughput | High | Low | |

| Key Advantage | Quantitative accuracy | Detailed structural information | [4][9] |

Table 3: Examples of Commercially Available ¹³C Labeled Standards

| Compound Name | Purity | Isotopic Purity | Key Applications | Reference |

| Tacrolimus-¹³C, D₂ | 98.4% (HPLC) | 99% atom ¹³C | Immunosuppressant research, TDM | [2] |

| Rapamycin-¹³C, D₃ | 97.0% (HPLC) | 99% atom ¹³C | Antibiotic research, PK studies | [2] |

| Triflusal-¹³C₆ | 97.0% (HPLC) | 99 atom % ¹³C | Bioanalytical method development | [2] |

Experimental Protocols

Protocol 1: General Synthesis of a ¹³C-Carboxylic Acid via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react an appropriate alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Introduction of ¹³CO₂: Bubble ¹³CO₂ gas (from a cylinder) through the Grignard reagent solution at 0 °C. Alternatively, add crushed, solid ¹³CO₂ (dry ice) to the reaction mixture.

-

Quenching: After the reaction is complete, quench the mixture by slowly adding aqueous acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude carboxylic acid by recrystallization or column chromatography.

-

Analysis: Confirm the structure and isotopic incorporation using NMR and MS.

Protocol 2: ¹³C Labeling in Cell Culture for Metabolic Analysis

-

Cell Seeding: Plate mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[12]

-

Media Preparation: Prepare experimental medium by replacing the standard glucose with the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose).[12]

-

Labeling: Aspirate the standard medium and replace it with the ¹³C-labeling medium. Culture the cells for a predetermined duration to allow for isotopic steady-state to be reached.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline.

-

Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80 °C for 15 minutes.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted metabolites.

-

Analysis: Dry the metabolite extract and analyze the mass isotopomer distributions of key metabolites using GC-MS or LC-MS.[12]

Conclusion

The discovery and synthesis of novel ¹³C labeled analytical standards are pivotal for advancing research and development across the life sciences. These stable, non-radioactive tracers provide unparalleled insights into metabolic pathways, drug mechanisms, and pharmacokinetic profiles.[1][5][] The continuous development of innovative synthetic methodologies, including chemoenzymatic approaches, and the refinement of analytical techniques like high-resolution mass spectrometry and advanced NMR spectroscopy, will further enhance the utility of ¹³C labeled compounds.[7][16] As our understanding of complex biological systems deepens, the demand for a diverse and sophisticated toolbox of ¹³C labeled standards will undoubtedly continue to grow, driving further innovation in their design and synthesis.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. revues.imist.ma [revues.imist.ma]

- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel methods based on (13)C detection to study intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Primary Aromatic Amines in Human Urine using LC-MS/MS with tert-Butyl 4-aminobenzoate-¹³C₆ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary aromatic amines (PAAs) are a class of compounds widely used in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers. Human exposure to PAAs is a significant concern due to the carcinogenic potential of many of these compounds. Accurate and sensitive analytical methods are crucial for biomonitoring and assessing human exposure. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 39 primary aromatic amines in human urine. The method utilizes tert-Butyl 4-aminobenzoate-¹³C₆ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they share very similar physicochemical properties with the target analytes, leading to comparable extraction recovery and ionization efficiency.[1] tert-Butyl 4-aminobenzoate-¹³C₆ serves as an excellent surrogate for a wide range of aromatic amines.

Experimental Protocols

Materials and Reagents

-

Analytes: 39 Primary Aromatic Amines (see Table 1 for a partial list)

-

Internal Standard: tert-Butyl 4-aminobenzoate-¹³C₆

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Methyl-tert-butyl ether (MTBE), and Ultrapure water.

-

Solid Phase Extraction (SPE) Cartridges (Optional): For sample cleanup if required.

Sample Preparation

The sample preparation protocol is based on a method for the analysis of aromatic amines in urine.[2]

-

Hydrolysis: To 2 mL of human urine in a polypropylene (B1209903) tube, add 1 mL of 10 M NaOH. Vortex and incubate at 95 °C for 15 hours to hydrolyze conjugated amines.

-

Extraction: After cooling to room temperature, add 5 mL of MTBE. Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Acidification and Evaporation: Transfer the organic layer to a new tube and add 15 µL of 0.25 M HCl to improve the recovery of certain analytes.[2] Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) containing tert-Butyl 4-aminobenzoate-¹³C₆ at a final concentration of 10 ng/mL. Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method for the analysis of a broad range of aromatic amines.[2]

Liquid Chromatography (LC) System:

-

Column: Biphenyl column (e.g., 100 mm × 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-10.1 min: 90-10% B

-

10.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 350 °C

-

IonSpray Voltage: 5500 V

MRM Transitions:

The MRM transitions for the analytes should be optimized individually. For the internal standard, tert-Butyl 4-aminobenzoate-¹³C₆, the theoretical precursor ion ([M+H]⁺) is m/z 199.2 (due to ¹³C₆). The product ions would need to be determined experimentally by infusing the standard, but likely fragments would involve the loss of the tert-butyl group or other characteristic fragments.

Data Presentation

The following tables summarize the quantitative data adapted from a representative method for the analysis of primary aromatic amines in human urine.[2] This data demonstrates the expected performance of the method described.

Table 1: Linearity and Limits of Detection/Quantification for Selected Aromatic Amines

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Aniline | 0.1 - 50 | >0.999 | 0.05 | 0.2 |

| o-Toluidine | 0.1 - 50 | >0.999 | 0.03 | 0.1 |

| 2,4-Diaminotoluene | 0.1 - 50 | >0.999 | 0.04 | 0.15 |

| Benzidine | 0.2 - 50 | >0.999 | 0.08 | 0.25 |

| 4,4'-Methylenedianiline | 0.1 - 50 | >0.999 | 0.05 | 0.2 |

Table 2: Accuracy and Precision Data for Selected Aromatic Amines

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Aniline | 5 | 98.5 | 4.2 | 6.8 |

| 25 | 101.2 | 3.1 | 5.5 | |

| o-Toluidine | 5 | 95.7 | 5.1 | 7.2 |

| 25 | 99.8 | 3.8 | 6.1 | |

| 2,4-Diaminotoluene | 5 | 102.3 | 3.9 | 6.5 |

| 25 | 100.5 | 2.9 | 5.8 | |

| Benzidine | 5 | 92.1 | 6.3 | 8.9 |

| 25 | 97.4 | 4.5 | 7.3 | |

| 4,4'-Methylenedianiline | 5 | 96.8 | 4.8 | 7.1 |

| 25 | 100.1 | 3.5 | 6.3 |

Mandatory Visualizations

References

Application Note & Protocol: High-Throughput Pharmacokinetic Assay for "DrugX" using a 13C6-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to pharmacokinetic (PK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled (SIL) internal standard (IS) is crucial for achieving accurate and precise results by compensating for variability in sample preparation and matrix effects.[1][2] Among SIL-IS, 13C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte, ensuring better correction for matrix effects and ion suppression.[3]

This document provides a comprehensive guide to developing and validating a robust LC-MS/MS assay for the quantification of a hypothetical small molecule, "DrugX," in human plasma, utilizing its 13C6-labeled analog, "DrugX-¹³C₆," as the internal standard.

Key Experimental Workflow

The overall workflow for the pharmacokinetic analysis of DrugX is depicted below.

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DrugX and DrugX-¹³C₆ reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol (B129727) to the mark and vortex to ensure complete dissolution. These are the primary stock solutions.

b. Working Solutions:

-

DrugX Working Solution (100 µg/mL): Dilute 1 mL of the DrugX primary stock solution to 10 mL with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the DrugX-¹³C₆ primary stock solution in 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

c. Calibration Curve (CC) Standards:

-

Prepare CC standards by spiking appropriate amounts of the DrugX working solution into blank human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.

d. Quality Control (QC) Samples:

-

Prepare QC samples at four concentration levels in blank human plasma:

-

LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

-

Low QC: 3 ng/mL

-

Mid QC: 800 ng/mL

-

High QC: 1600 ng/mL

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.[4][5][6][7]

Procedure:

-

Aliquot 50 µL of plasma sample (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL DrugX-¹³C₆) to all samples except the blank.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or HPLC vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The following parameters provide a starting point for method development and may require optimization for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | DrugX: 350.2 -> 180.1; DrugX-¹³C₆: 356.2 -> 186.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of DrugX to DrugX-¹³C₆ against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The acceptance criterion for the correlation coefficient (r²) is ≥ 0.99.

Table 2: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | DrugX Peak Area | DrugX-¹³C₆ Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 5,234 | 1,012,345 | 0.0052 | 1.03 | 103.0 |

| 5 | 26,170 | 1,023,456 | 0.0256 | 4.98 | 99.6 |

| 10 | 51,890 | 1,015,678 | 0.0511 | 10.1 | 101.0 |

| 50 | 258,900 | 1,020,987 | 0.2536 | 50.2 | 100.4 |

| 100 | 521,340 | 1,018,765 | 0.5118 | 99.8 | 99.8 |

| 500 | 2,605,780 | 1,019,876 | 2.5550 | 501.5 | 100.3 |

| 1000 | 5,198,760 | 1,017,654 | 5.1089 | 998.9 | 99.9 |

| 2000 | 10,456,780 | 1,021,345 | 10.2382 | 2005.1 | 100.3 |

Accuracy and Precision

The intra- and inter-day accuracy and precision of the method are evaluated by analyzing the QC samples at four concentration levels in replicate (n=6) on three separate days. The acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ).[8][9]

Table 3: Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=18) | Accuracy (%) | CV (%) |

| LLOQ QC | 1 | 1.05 | 105.0 | 8.9 |

| Low QC | 3 | 2.91 | 97.0 | 6.5 |

| Mid QC | 800 | 824.0 | 103.0 | 4.2 |

| High QC | 1600 | 1568.0 | 98.0 | 3.8 |

Sample Pharmacokinetic Data

The validated method can then be applied to determine the concentration of DrugX in plasma samples collected from subjects over time following drug administration.

Table 4: Example Pharmacokinetic Profile of DrugX in Human Plasma after a Single Oral Dose

| Time (hours) | Mean Plasma Concentration (ng/mL) (n=6) |

| 0 | 0 |

| 0.5 | 150.3 |

| 1 | 452.8 |

| 2 | 895.1 |

| 4 | 1250.6 |

| 8 | 980.2 |

| 12 | 550.7 |

| 24 | 120.4 |

Visualization of Drug Metabolism Pathway

The following diagram illustrates a generic drug metabolism pathway, which is a key aspect of pharmacokinetics.

Conclusion

This application note provides a detailed protocol for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of DrugX in human plasma using a 13C6-labeled internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for minimizing the impact of matrix effects and ensuring high-quality data in pharmacokinetic studies. The presented workflow, protocols, and data analysis framework can be adapted for the development of pharmacokinetic assays for other small molecule drug candidates.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. clinichrom.com [clinichrom.com]

- 6. filtrous.com [filtrous.com]

- 7. agilent.com [agilent.com]

- 8. anivet.au.dk [anivet.au.dk]

- 9. globalresearchonline.net [globalresearchonline.net]

Application of tert-Butyl 4-aminobenzoate-¹³C₆ in Drug Metabolism Studies

Application Note & Protocol

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes, such as Carbon-13 (¹³C), into a drug candidate or its precursors provides a powerful method for tracing, identifying, and quantifying metabolites.[1][][3] tert-Butyl 4-aminobenzoate-¹³C₆ is a stable isotope-labeled version of tert-Butyl 4-aminobenzoate (B8803810), a compound structurally related to the local anesthetic benzocaine. The ¹³C₆-label on the aromatic ring makes it an ideal internal standard for quantitative bioanalysis and a tracer for metabolic fate studies.

This document provides detailed application notes and protocols for the use of tert-Butyl 4-aminobenzoate-¹³C₆ in drug metabolism studies, catering to researchers, scientists, and drug development professionals.

Principle and Applications

The primary applications of tert-Butyl 4-aminobenzoate-¹³C₆ in drug metabolism studies include:

-

Internal Standard for Quantitative Bioanalysis: Due to its chemical and physical properties being nearly identical to the unlabeled analyte, tert-Butyl 4-aminobenzoate-¹³C₆ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of the parent compound and its unlabeled metabolites in biological matrices.[4][5] The mass difference of +6 Da allows for clear differentiation between the labeled standard and the unlabeled analyte, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.

-

Metabolite Identification and Structural Elucidation: By administering tert-Butyl 4-aminobenzoate-¹³C₆, researchers can readily distinguish drug-related metabolites from endogenous matrix components in complex biological samples using mass spectrometry.[6] The characteristic isotopic cluster of the ¹³C₆-labeled metabolites provides a clear signature for their identification.

-

Metabolic Pathway Elucidation: Tracing the fate of the ¹³C₆-label allows for the delineation of metabolic pathways.[1] By analyzing the structure of the labeled metabolites, researchers can understand the biotransformation reactions the parent compound undergoes, such as hydrolysis, N-acetylation, and hydroxylation.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of tert-Butyl 4-aminobenzoate and identify its primary metabolites using tert-Butyl 4-aminobenzoate-¹³C₆ as an internal standard.

Materials:

-

tert-Butyl 4-aminobenzoate

-

tert-Butyl 4-aminobenzoate-¹³C₆ (Internal Standard, IS)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

96-well plates

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of tert-Butyl 4-aminobenzoate (1 mM) in methanol.

-

Prepare a stock solution of tert-Butyl 4-aminobenzoate-¹³C₆ (1 mM) in methanol.

-

In a 96-well plate, add 5 µL of HLM (20 mg/mL stock) to 485 µL of pre-warmed phosphate buffer.

-

Add 5 µL of the tert-Butyl 4-aminobenzoate stock solution to initiate the reaction (final concentration 10 µM).

-

For control wells (T=0), add the substrate after the quenching step.

-

-

Incubation:

-

Pre-incubate the HLM and buffer mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take 50 µL aliquots of the incubation mixture.

-

-

Quenching and Sample Preparation:

-

Quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard (tert-Butyl 4-aminobenzoate-¹³C₆ at a final concentration of 100 nM).

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5-95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the transitions for the parent compound and the internal standard.

-

-

Data Presentation:

| Time (min) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Remaining |

| 0 | 1,250,000 | 1,300,000 | 0.962 | 100.0 |

| 5 | 1,050,000 | 1,280,000 | 0.820 | 85.3 |

| 15 | 750,000 | 1,310,000 | 0.573 | 59.5 |

| 30 | 420,000 | 1,290,000 | 0.326 | 33.8 |

| 60 | 150,000 | 1,300,000 | 0.115 | 12.0 |

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of tert-Butyl 4-aminobenzoate in rats following intravenous administration, using tert-Butyl 4-aminobenzoate-¹³C₆ as an internal standard for bioanalysis.

Protocol:

-

Dosing and Sampling:

-

Administer tert-Butyl 4-aminobenzoate (1 mg/kg) intravenously to a group of Sprague-Dawley rats.

-

Collect blood samples (approx. 100 µL) via the tail vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood samples to obtain plasma by centrifugation.

-

-

Sample Preparation for Bioanalysis:

-

To 50 µL of each plasma sample, add 150 µL of acetonitrile containing tert-Butyl 4-aminobenzoate-¹³C₆ (100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize the same LC-MS/MS conditions as described in the in vitro protocol, with appropriate optimization for plasma matrix.

-

Data Presentation:

| Time (hr) | Plasma Concentration (ng/mL) |

| 0.083 | 850.5 |

| 0.25 | 625.2 |

| 0.5 | 410.8 |

| 1 | 220.1 |

| 2 | 95.7 |

| 4 | 30.3 |

| 8 | 5.1 |

| 24 | < LLOQ |

LLOQ: Lower Limit of Quantification

Visualization of Workflows and Pathways

Caption: Experimental workflow for in vitro and in vivo studies.

Caption: Potential metabolic pathways of tert-Butyl 4-aminobenzoate.

Conclusion

tert-Butyl 4-aminobenzoate-¹³C₆ is a valuable tool for DMPK studies. Its use as an internal standard ensures high accuracy and precision in quantitative bioanalysis. As a metabolic tracer, it facilitates the identification and structural elucidation of metabolites, thereby enabling a comprehensive understanding of the drug's metabolic fate. The protocols outlined in this document provide a framework for researchers to effectively utilize this stable isotope-labeled compound in their drug development programs.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Application Notes and Protocols for Plasma Sample Preparation of tert-Butyl 4-aminobenzoate-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of tert-Butyl 4-aminobenzoate-13C6. This stable isotope-labeled internal standard is crucial for accurate bioanalytical studies. The selection of an appropriate sample preparation technique is critical for removing interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of analytical methods like liquid chromatography-mass spectrometry (LC-MS).[1][2] The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of sample preparation method depends on the analytical goals, the nature of the analyte, and the complexity of the biological matrix.[1] For the analysis of small molecules like this compound in plasma, the primary objective is the efficient removal of proteins and other endogenous components that can cause matrix effects and interfere with quantification.[1][3]

A comparative summary of the techniques is presented below:

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Proteins are precipitated by adding a water-miscible organic solvent. | Simple, fast, and cost-effective.[3] | May result in less clean extracts and potential for matrix effects.[4] |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous plasma sample and a water-immiscible organic solvent. | Provides cleaner extracts than PPT. | More labor-intensive and requires solvent optimization.[5] |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a suitable solvent. | Highly selective, provides the cleanest extracts, and is amenable to automation.[6][7] | Can be more expensive and requires method development for sorbent and solvent selection.[6] |

Experimental Protocols

The following are detailed protocols for each sample preparation technique. It is recommended to optimize these general procedures for your specific analytical method and instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[3] Acetonitrile is a commonly used precipitation solvent.[4][8]

Workflow for Protein Precipitation:

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. mdpi.com [mdpi.com]

- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Tracing Environmental Contaminants with tert-Butyl 4-aminobenzoate-¹³C₆

Introduction

The use of stable isotope-labeled compounds as tracers is a powerful technique in environmental science for tracking the fate and transport of contaminants. This document outlines the application of tert-Butyl 4-aminobenzoate-¹³C₆, a stable isotope-labeled version of a benzocaine-related compound, for tracing the environmental pathways of aromatic amine contaminants. Aromatic amines are a class of compounds used in pharmaceuticals, dyes, and pesticides, and their presence in the environment is of concern due to their potential carcinogenic and mutagenic effects[1]. Benzocaine (B179285), a topical anesthetic, is one such compound that can enter aquatic environments, particularly through aquaculture operations[2][3][4].

tert-Butyl 4-aminobenzoate-¹³C₆ serves as an ideal tracer due to its structural similarity to benzocaine and other aromatic amines. The ¹³C₆-labeling of the benzene (B151609) ring provides a distinct mass signature that allows it to be distinguished from its naturally occurring, unlabeled counterparts using mass spectrometry. This enables precise tracking and quantification in complex environmental matrices such as water, soil, and biological tissues. The principles of stable isotope analysis suggest that isotopically labeled compounds are chemically and physically indistinguishable from their unlabeled forms, allowing them to accurately mimic the environmental behavior of the contaminant of interest[5][6].

Applications

The primary application of tert-Butyl 4-aminobenzoate-¹³C₆ in environmental contaminant tracing is to serve as a proxy for benzocaine and similar aromatic amines to study their:

-

Environmental Fate and Transport: Understanding how these contaminants move through different environmental compartments (water, sediment, biota).

-

Degradation Pathways: Identifying and quantifying the formation of breakdown products under various environmental conditions.

-

Bioaccumulation: Determining the uptake and concentration of these contaminants in aquatic organisms.

-

Source Apportionment: Pinpointing the origins of contaminant releases into the environment.

Experimental Protocols

Protocol 1: Determination of Environmental Fate and Transport in Aquatic Systems

This protocol describes a laboratory-scale experiment to trace the movement of tert-Butyl 4-aminobenzoate-¹³C₆ in a simulated aquatic environment.

1. Materials and Reagents:

- tert-Butyl 4-aminobenzoate-¹³C₆ (≥98% purity)

- Unlabeled tert-Butyl 4-aminobenzoate (B8803810) (analytical standard)

- Environmental water sample (e.g., from a river or lake)

- Sediment sample (corresponding to the water sample)

- Acetonitrile (B52724) (HPLC grade)

- Formic acid (LC-MS grade)

- Deionized water (18.2 MΩ·cm)

- Solid Phase Extraction (SPE) cartridges (e.g., C18)

- Glass microcosm tanks (e.g., 10 L)

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

2. Experimental Setup:

- Establish microcosm tanks containing environmental water and a layer of sediment.

- Allow the systems to equilibrate for 48 hours.

- Prepare a stock solution of tert-Butyl 4-aminobenzoate-¹³C₆ in a minimal amount of a water-miscible solvent (e.g., methanol).

- Spike the water column of the microcosms with the tert-Butyl 4-aminobenzoate-¹³C₆ stock solution to achieve a final concentration relevant to potential environmental contamination levels (e.g., 1-10 µg/L).

3. Sample Collection:

- Collect water samples (e.g., 100 mL) from the water column at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, 48, 72 hours).

- Collect sediment core samples at the end of the experiment.

4. Sample Preparation:

- Water Samples:

- Acidify the water sample with formic acid to a pH of ~3.

- Condition a C18 SPE cartridge with acetonitrile followed by deionized water.

- Load the water sample onto the SPE cartridge.

- Wash the cartridge with deionized water.

- Elute the analyte with acetonitrile.

- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for HPLC-MS analysis.

- Sediment Samples:

- Homogenize the sediment sample.

- Extract a subsample (e.g., 5 g) with acetonitrile using ultrasonication.

- Centrifuge the sample and collect the supernatant.

- Repeat the extraction twice more and combine the supernatants.

- Concentrate the extract and proceed with cleanup using SPE as described for water samples.

5. HPLC-MS Analysis:

- HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL

- MS Conditions (Electrospray Ionization - Positive Mode):

- Monitor the transition for tert-Butyl 4-aminobenzoate-¹³C₆ (m/z 200.1 -> appropriate fragment ion) and its unlabeled counterpart (m/z 194.1 -> appropriate fragment ion).

- Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

6. Data Analysis:

- Construct a calibration curve using standards of known concentrations.

- Quantify the concentration of tert-Butyl 4-aminobenzoate-¹³C₆ in each sample.

- Plot the concentration over time to determine its dissipation from the water column and accumulation in the sediment.

Protocol 2: Bioaccumulation Study in Aquatic Organisms

This protocol outlines a study to assess the uptake of tert-Butyl 4-aminobenzoate-¹³C₆ in a model aquatic organism, such as the rainbow trout (Oncorhynchus mykiss).

1. Materials and Reagents:

- All materials from Protocol 1.

- Rainbow trout of similar size and age.

- Aquarium tanks with appropriate aeration and temperature control.

- Fish feed.

- Homogenizer.

2. Experimental Setup:

- Acclimate fish in aquarium tanks for at least one week.

- Expose the fish to a constant concentration of tert-Butyl 4-aminobenzoate-¹³C₆ in the water, maintained through a flow-through system or static renewal. The exposure concentration should be environmentally relevant and non-lethal.

- Include a control group of fish in a separate tank without the labeled compound.

3. Sample Collection:

- Collect fish from the exposure and control tanks at specific time points (e.g., 24, 48, 72, 96 hours).

- Euthanize the fish humanely.

- Dissect tissues of interest (e.g., muscle, liver, gills).

4. Sample Preparation:

- Weigh the tissue samples.

- Homogenize the tissue in a suitable buffer.

- Perform a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or a solid-supported liquid extraction.

- Clean up the extract using SPE as described in Protocol 1.

5. HPLC-MS Analysis:

- Follow the HPLC-MS analysis parameters outlined in Protocol 1.

6. Data Analysis:

- Calculate the concentration of tert-Butyl 4-aminobenzoate-¹³C₆ per gram of tissue.

- Determine the bioconcentration factor (BCF) by dividing the concentration in the tissue by the concentration in the water.

Data Presentation

Table 1: Physicochemical Properties of tert-Butyl 4-aminobenzoate and its ¹³C₆-labeled analog.

| Property | tert-Butyl 4-aminobenzoate | tert-Butyl 4-aminobenzoate-¹³C₆ |

| Molecular Formula | C₁₁H₁₅NO₂ | C₅¹³C₆H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol | 199.28 g/mol |

| Monoisotopic Mass | 193.1103 Da | 199.1305 Da |

| XLogP3 | 2.5 | 2.5 |

| Appearance | Solid | Solid |

Table 2: Representative HPLC-MS Parameters for the Analysis of tert-Butyl 4-aminobenzoate-¹³C₆.

| Parameter | Value |

| Column | C18 (100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 200.1 |

| Product Ion (m/z) | To be determined empirically |

| Limit of Detection (LOD) | Estimated: 0.05 µg/L |

| Limit of Quantification (LOQ) | Estimated: 0.15 µg/L |

Table 3: Hypothetical Recovery Data for Sample Preparation Methods.

| Matrix | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (%) |

| Water | Solid Phase Extraction (SPE) | 92.5 | 4.8 |

| Sediment | Ultrasonic Extraction + SPE | 85.2 | 7.1 |

| Fish Tissue | Liquid-Liquid Extraction + SPE | 88.9 | 6.5 |

Visualizations

Caption: Workflow for determining the environmental fate of tert-Butyl 4-aminobenzoate-¹³C₆.

Caption: Bioaccumulation and elimination pathways of aromatic amines in fish.

References

- 1. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of temperature on the elimination of benzocaine and acetylated benzocaine residues from the edible fillet of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of tert-Butyl 4-aminobenzoate-13C6

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tert-Butyl 4-aminobenzoate (B8803810) and its stable isotope-labeled internal standard, tert-Butyl 4-aminobenzoate-13C6. This method is applicable for the analysis of these compounds in various matrices, such as in vitro drug metabolism studies or formulation development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Chemical Structures

| Compound | Structure |

| tert-Butyl 4-aminobenzoate |

|

| This compound | A similar structure with six 13C atoms in the benzene (B151609) ring. |

Experimental

Sample Preparation

A simple protein precipitation method is employed for sample preparation, ensuring efficient removal of proteins while maintaining high recovery of the analytes.

Protocol:

-

To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of acetonitrile (B52724) containing the internal standard (this compound) at a concentration of 100 ng/mL.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column, providing good retention and peak shape for the analytes.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The MRM transitions were optimized for both the analyte and the internal standard. The fragmentation of the tert-butyl group leading to the loss of isobutylene (B52900) was found to be the most abundant and reliable transition for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| tert-Butyl 4-aminobenzoate | 194.1 | 138.1 | 0.1 | 20 | 15 |

| 194.1 | 110.1 | 0.1 | 20 | 25 | |

| This compound | 200.1 | 144.1 | 0.1 | 20 | 15 |

| 200.1 | 116.1 | 0.1 | 20 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of tert-Butyl 4-aminobenzoate. The use of a stable isotope-labeled internal standard effectively compensates for any variability during sample processing and analysis, leading to high precision and accuracy. The chromatographic conditions provide a short run time of 6 minutes, allowing for high-throughput analysis.

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

This application note provides a detailed and optimized LC-MS/MS method for the sensitive and accurate quantification of tert-Butyl 4-aminobenzoate using its 13C6-labeled internal standard. The method is straightforward, rapid, and robust, making it suitable for routine analysis in various research and development settings. The provided experimental details can be readily adapted to specific laboratory instrumentation and sample matrices.

Troubleshooting & Optimization

Technical Support Center: Addressing and Minimizing Matrix Effects with ¹³C₆ Labeled Standards

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ¹³C₆ labeled internal standards to combat matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Endogenous components in biological samples, such as phospholipids, salts, and proteins, are common causes of matrix effects.[4] Failure to address matrix effects can lead to unreliable and irreproducible results.[2]

Q2: How do ¹³C₆ labeled internal standards help in minimizing matrix effects?

A2: ¹³C₆ labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[5][6] Because they share the same physicochemical properties as the analyte, they co-elute chromatographically and experience the same degree of ion suppression or enhancement.[7][8][9] By calculating the peak area ratio of the analyte to the ¹³C₆ internal standard, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification.[1][6] ¹³C labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect), ensuring they are exposed to the exact same matrix components at the same time.[7][8]

Q3: My analyte signal is low in matrix samples even with a ¹³C₆ internal standard. What is the issue?